molecular formula C34H48N2O7 B12788288 (1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate CAS No. 288323-75-1

(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate

Cat. No.: B12788288
CAS No.: 288323-75-1
M. Wt: 596.8 g/mol
InChI Key: XGCZRGJUCNQVCO-XFAJEYMZSA-N
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Description

The compound ZN9WFS3G4L is a synthetic chemical with the molecular formula C34H48N2O7 It is known for its complex structure and significant applications in various scientific fields

Preparation Methods

ZN9WFS3G4L: can be synthesized through several methods. One common synthetic route involves the use of specific reagents and catalysts under controlled conditions. The reaction typically requires a series of steps, including the formation of intermediate compounds, which are then further reacted to produce the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ZN9WFS3G4L: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ZN9WFS3G4L: has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Medicine: It is being investigated for its potential therapeutic effects and as a component in drug development.

    Industry: It is used in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ZN9WFS3G4L involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.

Properties

CAS No.

288323-75-1

Molecular Formula

C34H48N2O7

Molecular Weight

596.8 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(4R,6R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C34H48N2O7/c1-7-21(3)33(39)43-30-15-20(2)14-24-10-8-22(4)27(32(24)30)12-11-26-17-25(18-31(38)35-5)36(34(40)42-26)19-23-9-13-28(37)29(16-23)41-6/h8-10,13-14,16,20-22,25-27,30,32,37H,7,11-12,15,17-19H2,1-6H3,(H,35,38)/t20-,21-,22-,25+,26+,27-,30-,32-/m0/s1

InChI Key

XGCZRGJUCNQVCO-XFAJEYMZSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](N(C(=O)O3)CC4=CC(=C(C=C4)O)OC)CC(=O)NC)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(N(C(=O)O3)CC4=CC(=C(C=C4)O)OC)CC(=O)NC)C

Origin of Product

United States

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